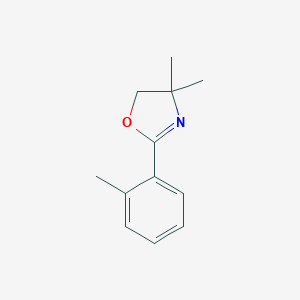![molecular formula C7H6N4 B047520 5-Methylpyrido[3,4-e][1,2,4]triazine CAS No. 121845-73-6](/img/structure/B47520.png)
5-Methylpyrido[3,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and agricultural research. This compound is synthesized through several methods and has been extensively studied for its biological properties, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of 5-Methylpyrido[3,4-e][1,2,4]triazine is not fully understood. However, studies have shown that this compound interacts with specific enzymes and proteins in the body, leading to the inhibition of their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the biological effects observed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methylpyrido[3,4-e][1,2,4]triazine are diverse and depend on the specific application of the compound. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methylpyrido[3,4-e][1,2,4]triazine in lab experiments include its high yield and purity, as well as its diverse biological properties. However, limitations include the potential toxicity of the compound and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For the study of 5-Methylpyrido[3,4-e][1,2,4]triazine include the exploration of its potential use in drug development and disease diagnosis, as well as further studies to fully understand its mechanism of action and potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-Methylpyrido[3,4-e][1,2,4]triazine can be achieved through several methods, including the condensation of 2-aminopyridine with dimethylformamide dimethyl acetal, followed by cyclization with cyanogen bromide. Another method involves the reaction of 2-aminopyridine with ethyl chloroformate and triethylamine, followed by cyclization with cyanogen bromide. These methods have been optimized for high yield and purity of the final product.
Applications De Recherche Scientifique
5-Methylpyrido[3,4-e][1,2,4]triazine has been extensively studied for its potential applications in various fields of scientific research. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.
Propriétés
Numéro CAS |
121845-73-6 |
|---|---|
Formule moléculaire |
C7H6N4 |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
5-methylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H6N4/c1-5-7-6(2-3-8-5)11-10-4-9-7/h2-4H,1H3 |
Clé InChI |
PTOLTJFHLFAGNX-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1N=CN=N2 |
SMILES canonique |
CC1=NC=CC2=C1N=CN=N2 |
Autres numéros CAS |
121845-73-6 |
Synonymes |
Pyrido[3,4-e]-1,2,4-triazine, 5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)

![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)





